3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
This pyrimidinone derivative features a trifluoromethyl group at position 6, a 3,4-dichlorobenzylsulfanyl moiety at position 2, and an allyl group at position 3. The allyl substituent introduces steric flexibility, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)11(17)6-9/h2-4,6-7H,1,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRCAXOWUFXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields but may complicate purification. Ethanol and THF balance reactivity and practicality for large-scale synthesis.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) improve allylation efficiency in some cases, reducing reaction times from 12 hours to 4 hours.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Multi-step sequences benefit from continuous flow systems, which improve heat transfer and reduce byproduct formation. For example, cyclocondensation and allylation steps can be integrated into a single flow process.
Purification Techniques
Recrystallization from ethanol/water mixtures achieves >95% purity, avoiding costly chromatography.
Challenges and Mitigation Strategies
- Regioselectivity in Allylation : Competing O-allylation is minimized by using anhydrous conditions and stoichiometric base.
- Thiol Oxidation : 3,4-Dichlorobenzyl mercaptan is stabilized with antioxidants (e.g., BHT) during storage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone ring or the dichlorobenzyl sulfanyl moiety, potentially leading to the formation of dihydropyrimidinone or reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dihydropyrimidinone derivatives or reduced sulfur compounds.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological systems, especially those involving sulfur and nitrogen interactions.
Industry:
Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl sulfanyl moiety can interact with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The pyrimidinone core can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Analysis of Substituent Effects
Propyl (Compound ): Aliphatic chain lowers polarity, increasing lipophilicity but reducing hydrogen-bonding capacity. Methyl (Compound ): Minimal steric hindrance, likely leading to faster metabolic clearance.
Position 2 Benzyl Modifications: 3,4-Dichlorobenzyl (Target Compound): Strong electron-withdrawing effects enhance stability and electrophilicity. 2-Chlorobenzyl (Compound ): Ortho-chloro substitution may introduce steric hindrance, altering binding interactions.
Trifluoromethyl Group :
- Present in all analogs, contributing to high metabolic stability and resistance to oxidative degradation.
Biological Activity
3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number and molecular formula , exhibits various pharmacological properties that could be beneficial in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 395.23 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its potential as an anti-cancer agent and its effects on various biological pathways. Below are the key findings from recent studies:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a crucial pathway for eliminating malignant cells.
- Inhibition of Proliferation : Studies demonstrate that this compound inhibits the proliferation of cancer cells, potentially through cell cycle arrest mechanisms.
Mechanistic Studies
Mechanistic studies have suggested that the compound may interact with specific cellular pathways:
- Targeting Kinases : It may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Findings : The compound showed a dose-dependent reduction in cell viability, with significant apoptosis markers detected through flow cytometry.
-
Study on Lung Cancer Cells :
- Objective : To assess the impact on A549 lung cancer cells.
- Findings : Treatment with the compound resulted in G1 phase arrest and increased expression of pro-apoptotic proteins.
Data Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |
| Proliferation Inhibition | A549 | 20 | Cell cycle arrest |
| ROS Production | Various Cancer Cells | 10 | Oxidative stress induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
